molecular formula C23H27N3O B15209049 2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine CAS No. 918970-20-4

2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine

Cat. No.: B15209049
CAS No.: 918970-20-4
M. Wt: 361.5 g/mol
InChI Key: JTPSLSHFYTYRBU-UHFFFAOYSA-N
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Description

N-(3-Morpholinopropyl)-2-(o-tolyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Morpholinopropyl)-2-(o-tolyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Tolyl Group: The tolyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Morpholinopropyl Group: The morpholinopropyl group can be attached through nucleophilic substitution reactions, often using reagents like 3-chloropropylmorpholine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Morpholinopropyl)-2-(o-tolyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the morpholine or tolyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Morpholinopropyl)-2-(o-tolyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The morpholine and tolyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

N-(3-Morpholinopropyl)-2-(o-tolyl)quinolin-4-amine is unique due to the presence of the morpholinopropyl and tolyl groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

CAS No.

918970-20-4

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

2-(2-methylphenyl)-N-(3-morpholin-4-ylpropyl)quinolin-4-amine

InChI

InChI=1S/C23H27N3O/c1-18-7-2-3-8-19(18)23-17-22(20-9-4-5-10-21(20)25-23)24-11-6-12-26-13-15-27-16-14-26/h2-5,7-10,17H,6,11-16H2,1H3,(H,24,25)

InChI Key

JTPSLSHFYTYRBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)NCCCN4CCOCC4

Origin of Product

United States

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